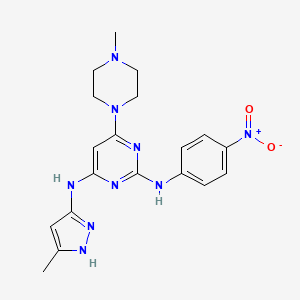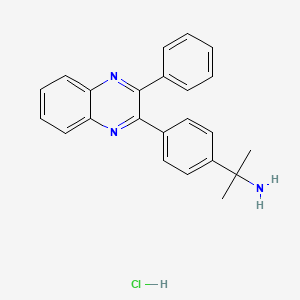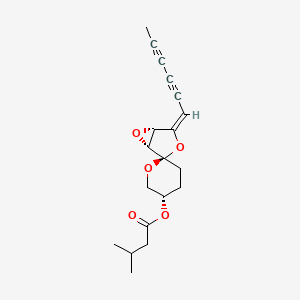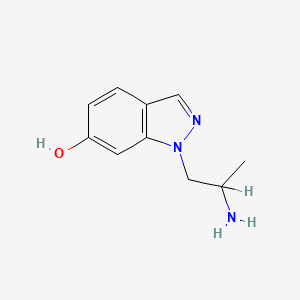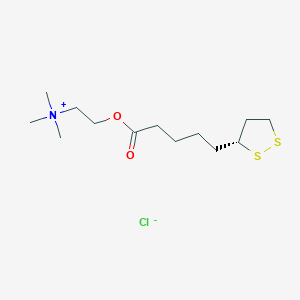
(R)-2-((5-(1,2-Dithiolan-3-yl)pentanoyl)oxy)-N,N,N-trimethylethan-1-aminium chloride
Übersicht
Beschreibung
This compound is a derivative of lipoic acid, which is a compound involved in energy metabolism . It also contains a trimethylammonium chloride group, which is a common component in certain types of surfactants and phase transfer catalysts .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. These techniques would provide information on the connectivity of the atoms, the presence of functional groups, and the three-dimensional structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on its structure and the conditions under which it is used. The amide bond could potentially undergo hydrolysis or aminolysis reactions, while the trimethylammonium group could participate in phase transfer catalysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would depend on its structure and the presence of functional groups .Wissenschaftliche Forschungsanwendungen
Mechanism of Action in Antitumor Compounds
(R)-2-((5-(1,2-Dithiolan-3-yl)pentanoyl)oxy)-N,N,N-trimethylethan-1-aminium chloride may have relevance in the study of antitumor drugs, particularly in understanding the role of hydrogen bonding in their mechanism of action. Although the exact compound isn't directly studied, related research underscores the importance of hydrogen bonding in the reactions of platinum antitumor drugs, where the N-H group in the amine seems crucial for activity and interaction with nucleic acids over proteins (Reedijk, 1992).
Coordination Chemistry and Ligand Applications
The compound's structure, which includes a sulfur-containing moiety, may contribute to its applications in coordination chemistry. Research on 1-(acyl/aroyl)-3-(substituted) thioureas, which share structural similarities, shows their extensive applications as ligands in coordination chemistry and highlights the significance of nitrogen substituents in intra- and intermolecular hydrogen-bonding interactions (Saeed, Flörke, & Erben, 2014).
Biological Monitoring of Occupational Exposure
While not directly related to (R)-2-((5-(1,2-Dithiolan-3-yl)pentanoyl)oxy)-N,N,N-trimethylethan-1-aminium chloride, studies on the urinary excretion of solvents provide insights into the biological monitoring of occupational exposure to various chemicals. This research can be pivotal for understanding the biological impact of exposure to complex chemicals in professional settings (Gobba et al., 1997).
Biogenic Amines in Fish Safety and Quality
The relevance of amines in food safety, particularly in fish, might intersect with the study of (R)-2-((5-(1,2-Dithiolan-3-yl)pentanoyl)oxy)-N,N,N-trimethylethan-1-aminium chloride due to the compound's amine structure. Biogenic amines are critical in determining fish safety and quality, and their role in intoxication, spoilage, and nitrosamine formation is a significant area of study (Bulushi et al., 2009).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
1808266-58-1 |
|---|---|
Produktname |
(R)-2-((5-(1,2-Dithiolan-3-yl)pentanoyl)oxy)-N,N,N-trimethylethan-1-aminium chloride |
Molekularformel |
C13H26ClNO2S2 |
Molekulargewicht |
327.93 |
IUPAC-Name |
2-[5-[(3R)-dithiolan-3-yl]pentanoyloxy]ethyl-trimethylazanium;chloride |
InChI |
InChI=1S/C13H26NO2S2.ClH/c1-14(2,3)9-10-16-13(15)7-5-4-6-12-8-11-17-18-12;/h12H,4-11H2,1-3H3;1H/q+1;/p-1/t12-;/m1./s1 |
InChI-Schlüssel |
QMADNKDMPGZUKN-UTONKHPSSA-M |
SMILES |
C[N+](C)(C)CCOC(=O)CCCCC1CCSS1.[Cl-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
EV-06; alpha-LACE; EV06; alphaLACE; EV 06; alpha LACE |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[[5-[[4-(4,5-Difluoro-2-methylsulfanylphenyl)phenoxy]methyl]furan-2-carbonyl]-(furan-2-ylmethyl)amino]acetic acid](/img/structure/B605258.png)



